1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle.

Brand Name: Vulcanchem
CAS No.: 104869-31-0
VCID: VC0010406
InChI: InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]
Molecular Formula: C35H26N4Na6O21S6
Molecular Weight: 1168.9 g/mol

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

CAS No.: 104869-31-0

Cat. No.: VC0010406

Molecular Formula: C35H26N4Na6O21S6

Molecular Weight: 1168.9 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) - 104869-31-0

Specification

Description Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle.

CAS No. 104869-31-0
Molecular Formula C35H26N4Na6O21S6
Molecular Weight 1168.9 g/mol
Standard InChI InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;
Standard InChI Key GKOOKWDOKJAVBD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator